1-METHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
1-METHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring
Preparation Methods
The synthesis of 1-METHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.
Introduction of the Piperazine Moiety: The piperazine derivative is introduced through a nucleophilic substitution reaction, where the pyrazole intermediate reacts with 2-chloromethylpyridine.
Carboxylation: The final step involves carboxylation of the pyrazole ring, typically using carbon dioxide under high pressure and temperature conditions
Industrial production methods often optimize these steps to increase yield and reduce costs. This may involve the use of catalysts and continuous flow reactors.
Chemical Reactions Analysis
1-METHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions, often using lithium aluminum hydride, can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides
Common reagents and conditions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Scientific Research Applications
1-METHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal and antibacterial agent. .
Agricultural Science: The compound is used in the development of fungicides and pesticides, particularly those targeting succinate dehydrogenase in fungi
Biological Research: It serves as a tool in studying enzyme inhibition and protein-ligand interactions
Mechanism of Action
The mechanism of action of 1-METHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves inhibition of specific enzymes:
Comparison with Similar Compounds
1-METHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other similar compounds:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also features a pyrazole ring and is used in fungicides. .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar in structure but with a trifluoromethyl group, this compound is used in the synthesis of antifungal agents
The unique combination of the piperazine and pyrazole moieties in this compound contributes to its distinct biological activities and applications.
Properties
IUPAC Name |
1-methyl-3-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-19-11-13(16(23)24)14(18-19)15(22)21-8-6-20(7-9-21)10-12-4-2-3-5-17-12/h2-5,11H,6-10H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKVBOFPHAXJCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCN(CC2)CC3=CC=CC=N3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124366 | |
Record name | 1-Methyl-3-[[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl]-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174882-05-3 | |
Record name | 1-Methyl-3-[[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl]-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174882-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-[[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl]-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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